2-(2,4-Dihydroxyphenyl)-5-(trifluoromethyl)benzothiazole
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Overview
Description
Benzothiazole analog 2 is a derivative of benzothiazole, a heterocyclic compound containing both a benzene ring and a thiazole ring. Benzothiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. Benzothiazole analog 2, in particular, has shown significant potential in various scientific research applications due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzothiazole analog 2 typically involves the condensation of 2-aminothiophenol with aldehydes or ketones. One common method is the reaction of 2-aminothiophenol with an aromatic aldehyde in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. This reaction leads to the formation of the benzothiazole ring system .
Industrial Production Methods: Industrial production of benzothiazole analog 2 often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Green chemistry approaches, such as using environmentally friendly solvents and catalysts, are also being explored to make the production process more sustainable .
Chemical Reactions Analysis
Types of Reactions: Benzothiazole analog 2 undergoes various chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur at the benzene ring, while nucleophilic substitution can take place at the thiazole ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in acetic acid for electrophilic substitution.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or thiols.
Substitution: Formation of halogenated benzothiazoles.
Scientific Research Applications
Benzothiazole analog 2 has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Acts as a fluorescent probe for detecting various biomolecules.
Medicine: Investigated for its potential as an anti-cancer, anti-microbial, and anti-inflammatory agent.
Industry: Used in the development of dyes, pigments, and optical brighteners
Mechanism of Action
The mechanism of action of benzothiazole analog 2 involves its interaction with specific molecular targets. For instance, in anti-cancer research, it has been shown to inhibit the activity of certain enzymes involved in cell proliferation. The compound can also bind to DNA, interfering with the replication process and leading to cell death. In microbial research, it disrupts the cell membrane integrity, leading to the leakage of cellular contents and eventual cell death .
Comparison with Similar Compounds
Benzothiazole analog 2 can be compared with other benzothiazole derivatives, such as:
2-Phenylbenzothiazole: Known for its anti-tumor properties.
2-Methylbenzothiazole: Used as a corrosion inhibitor.
2-Aminobenzothiazole: Acts as a precursor for the synthesis of various pharmaceuticals
Uniqueness: Benzothiazole analog 2 stands out due to its versatile applications in both biological and industrial fields. Its ability to act as a fluorescent probe and its potential therapeutic properties make it a valuable compound for further research and development .
Properties
Molecular Formula |
C14H8F3NO2S |
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Molecular Weight |
311.28 g/mol |
IUPAC Name |
4-[5-(trifluoromethyl)-1,3-benzothiazol-2-yl]benzene-1,3-diol |
InChI |
InChI=1S/C14H8F3NO2S/c15-14(16,17)7-1-4-12-10(5-7)18-13(21-12)9-3-2-8(19)6-11(9)20/h1-6,19-20H |
InChI Key |
XQUCXFZBRZZCKD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1C(F)(F)F)N=C(S2)C3=C(C=C(C=C3)O)O |
Origin of Product |
United States |
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